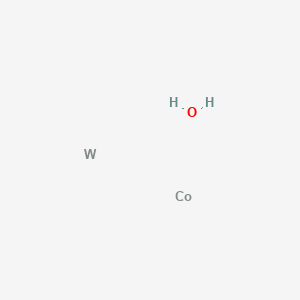
Cobalt;tungsten;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt tungstate is an inorganic compound with the chemical formula CoWO₄. It is a type of tungstate where cobalt acts as the cation. This compound is known for its unique properties, including its magnetic and semiconducting characteristics. Cobalt tungstate is often used in various scientific and industrial applications due to its stability and effectiveness in different reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobalt tungstate can be synthesized through several methods, including the co-precipitation method, hydrothermal synthesis, and chemical precipitation. One common method involves the reaction of cobalt(II) nitrate hexahydrate with sodium tungstate dihydrate in an aqueous solution. The reaction is typically carried out at room temperature, and capping agents such as valine, glycine, and alanine are used to control the morphology and size of the nanoparticles .
Industrial Production Methods: In industrial settings, cobalt tungstate is often produced using the molten salt method, hydrothermal and solvothermal processes, spray pyrolysis, and the polymeric precursor method. These methods allow for the production of nanocrystalline cobalt tungstate with controlled particle sizes ranging from 20 to 150 nm .
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt tungstate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its photocatalytic properties, making it effective in oxidation reactions under light irradiation .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt tungstate include hydrogen peroxide for oxidation reactions and various organic dyes for photocatalytic degradation. The reactions are typically carried out under ambient conditions or with light irradiation to enhance the photocatalytic activity .
Major Products Formed: The major products formed from reactions involving cobalt tungstate depend on the specific reaction conditions. For example, in photocatalytic degradation, the primary products are often simpler organic molecules or complete mineralization to carbon dioxide and water .
Wissenschaftliche Forschungsanwendungen
Cobalt tungstate has a wide range of applications in scientific research. It is used as a photocatalyst for the degradation of organic pollutants, making it valuable in environmental chemistry. In biology and medicine, cobalt tungstate nanoparticles are explored for their potential use in drug delivery systems and as contrast agents in imaging techniques . In industry, cobalt tungstate is used in the production of supercapacitors, sensors, and as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism by which cobalt tungstate exerts its effects is primarily through its photocatalytic properties. When exposed to light, cobalt tungstate generates electron-hole pairs that can interact with water and oxygen to produce reactive oxygen species. These reactive species are responsible for the degradation of organic pollutants and other chemical transformations . The molecular targets and pathways involved include the generation of hydroxyl radicals and superoxide anions, which are highly reactive and can break down complex molecules .
Vergleich Mit ähnlichen Verbindungen
Cobalt tungstate is often compared with other transition metal tungstates, such as nickel tungstate and copper tungstate. While all these compounds share similar photocatalytic properties, cobalt tungstate is unique in its magnetic and semiconducting characteristics . This makes it particularly useful in applications requiring both catalytic and magnetic properties. Other similar compounds include manganese tungstate, iron tungstate, and zinc tungstate, each with its own unique set of properties and applications .
Eigenschaften
Molekularformel |
CoH2OW |
|---|---|
Molekulargewicht |
260.79 g/mol |
IUPAC-Name |
cobalt;tungsten;hydrate |
InChI |
InChI=1S/Co.H2O.W/h;1H2; |
InChI-Schlüssel |
GDHTXJKWBCOWCD-UHFFFAOYSA-N |
Kanonische SMILES |
O.[Co].[W] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one](/img/structure/B15133948.png)
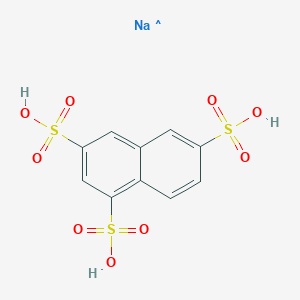

![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B15133973.png)
![5-[[(2S)-1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-yl]amino]-4-(trifluoromethyl)diazinan-3-one](/img/structure/B15133980.png)
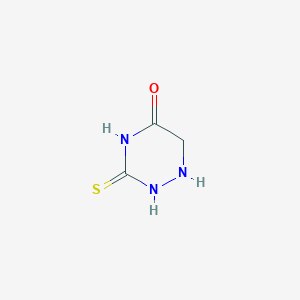

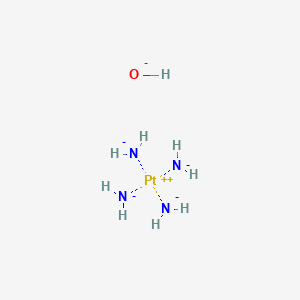
![6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-4a,7a-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B15133991.png)
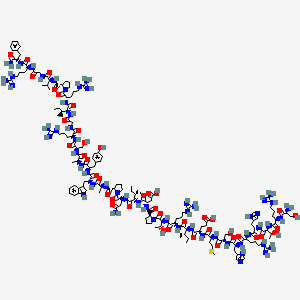
![Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate](/img/structure/B15134010.png)
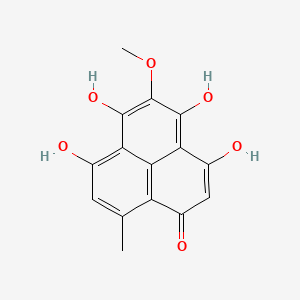
![benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15134017.png)
![2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-morpholin-4-yl-1,3-diazinan-4-one](/img/structure/B15134030.png)
